molecular formula C26H46N4O8 B13660370 (R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate

(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate

Cat. No.: B13660370
M. Wt: 542.7 g/mol
InChI Key: CTUDHHVMYKWBHA-GRDVFPNISA-N
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Description

®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a cyclopropyl group. The hemioxalate form indicates that it is a salt formed with oxalic acid, which can influence its solubility and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Rhodium catalysts, oxygen or other oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is unique due to its combination of a cyclopropyl group with a pyrrolidinyl and tert-butyl group. This unique structure can confer specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity .

Properties

Molecular Formula

C26H46N4O8

Molecular Weight

542.7 g/mol

IUPAC Name

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;oxalic acid

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-;/m11./s1

InChI Key

CTUDHHVMYKWBHA-GRDVFPNISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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